3-Benzyloxy-4-fluorophenylboronic acid chemical properties
3-Benzyloxy-4-fluorophenylboronic acid chemical properties
An In-depth Technical Guide to 3-Benzyloxy-4-fluorophenylboronic Acid: Properties, Applications, and Experimental Protocols
Executive Summary
3-Benzyloxy-4-fluorophenylboronic acid (CAS No. 957034-74-1) is a specialized arylboronic acid that has emerged as a critical building block in modern organic synthesis.[1][2][3] Its unique trifunctional structure—a reactive boronic acid group, a metabolically robust fluorine atom, and a versatile benzyloxy protecting group—positions it as a high-value intermediate for the synthesis of complex molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical properties, stability, and core applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices and provide robust, self-validating protocols to empower scientists in their research endeavors.
Introduction: The Strategic Advantage of Fluorinated Boronic Acids
Organoboron compounds, particularly boronic acids, are mainstays in synthetic chemistry due to their remarkable versatility, general stability, and relatively low toxicity.[4][5] Their prominence was solidified with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4]
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine substitution can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4] 3-Benzyloxy-4-fluorophenylboronic acid capitalizes on these advantages, offering a pre-functionalized scaffold to introduce a fluorinated phenyl ring into target structures, making it an invaluable tool in the synthesis of novel therapeutics and advanced materials.[6][7]
Core Chemical and Physical Properties
The utility of any reagent begins with a thorough understanding of its fundamental properties. 3-Benzyloxy-4-fluorophenylboronic acid is typically supplied as a solid and possesses the key characteristics summarized below.[8]
| Property | Value | Source(s) |
| CAS Number | 957034-74-1 | [1][2] |
| Molecular Formula | C₁₃H₁₂BFO₃ | [1][9] |
| Molecular Weight | 246.04 g/mol | [1][9] |
| Appearance | White to cream solid/powder | [8] |
| Solubility | Soluble in methanol; low water solubility implied | [8][10] |
| Storage | Store in a dry, cool, well-ventilated place | [1][8][11] |
Note: Specific quantitative data such as melting point and pKa are not consistently reported for this specific isomer. Researchers should perform their own characterization or consult the supplier's certificate of analysis.
Synthesis and Spectroscopic Characterization
General Synthetic Pathway
Arylboronic acids are commonly synthesized via the reaction of an organometallic intermediate (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by aqueous acidic workup. This reliable method allows for the conversion of an aryl halide into the corresponding boronic acid.
Spectroscopic Profile: A Self-Validating System
Confirmation of the structure is paramount. The following spectroscopic signatures are expected for 3-Benzyloxy-4-fluorophenylboronic acid and serve to validate a successful synthesis:
-
¹H NMR: The spectrum should show distinct signals for the aromatic protons on both the phenylboronic acid ring and the benzyl group. The benzylic CH₂ protons will appear as a characteristic singlet around 5.0-5.2 ppm. The two hydroxyl protons on the boronic acid group often appear as a broad singlet, which may be exchangeable with D₂O.
-
¹³C NMR: The spectrum will display signals for all 13 unique carbon atoms. The carbon atom attached to the boron will have a characteristic chemical shift. The presence of the fluorine atom will result in C-F coupling, which can be observed as doublets for the carbons on the fluorinated ring.
-
¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated exact mass (C₁₃H₁₂BFO₃) should be observed.
The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Workflow
The primary application of 3-Benzyloxy-4-fluorophenylboronic acid is its participation in the Suzuki-Miyaura reaction to form biaryl structures.
Mechanistic Overview
The reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Causality Behind Experimental Choices
-
Catalyst: Palladium complexes are used due to their unique ability to cycle between Pd(0) and Pd(II) oxidation states, which is essential for the oxidative addition and reductive elimination steps. Phosphine ligands (e.g., PPh₃, P(t-Bu)₃) are often employed to stabilize the palladium center and modulate its reactivity.
-
Base: This is arguably the most critical component after the catalyst. The boronic acid is not nucleophilic enough to undergo transmetallation directly. A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which readily transfers its organic group to the palladium center.[12] The choice of base can dramatically affect reaction rate and yield.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is common. The organic solvent solubilizes the aryl halide and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.
Detailed Experimental Protocol: A General Guideline
This protocol provides a robust starting point for a Suzuki-Miyaura coupling. It should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), 3-Benzyloxy-4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 ratio, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The disappearance of the limiting starting material signals completion.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Stability, Handling, and Safety
Proper handling is essential for both safety and experimental success. 3-Benzyloxy-4-fluorophenylboronic acid is stable under normal storage conditions but requires careful handling due to its hazard profile.[1][8]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.[1][11]
-
Handling: Use only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1][11] Avoid creating dust, as inhalation may cause respiratory irritation.[1]
| Hazard Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1][13] |
| Signal Word | Warning | [1][13][14] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][8][11] |
| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][8] |
Conclusion
3-Benzyloxy-4-fluorophenylboronic acid is more than just a chemical reagent; it is a strategic tool for molecular construction. Its well-defined structure allows for the precise installation of a fluorinated phenyl moiety, a critical step in the synthesis of many modern pharmaceutical agents and functional materials. By understanding its core properties, the mechanism of its primary application in Suzuki-Miyaura coupling, and the rationale behind protocol design, researchers can effectively leverage this compound to accelerate their discovery and development programs.
References
-
3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid | C14H12BF3O3 | CID 56776618. PubChem. [Link]
-
Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid. Medium. [Link]
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid. LinkedIn. [Link]
-
3-Fluorobenzoic acid, 4-benzyloxyphenyl ester - Optional[13C NMR]. SpectraBase. [Link]
-
3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986. PubChem. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 957034-74-1|3-Benzyloxy-4-fluorophenylboronic acid|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. nbinno.com [nbinno.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 4-(Benzyloxy)-3-fluorophenylboronic acid | 133057-83-7 [m.chemicalbook.com]
- 11. fishersci.pt [fishersci.pt]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. 4-Benzyloxy-3-fluorophenylboronic acid | 133057-83-7 [sigmaaldrich.com]
- 14. 4-Benzyloxy-3-fluorophenylboronic acid | 133057-83-7 [sigmaaldrich.com]
